N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine

Steric hindrance Conformational analysis NHC catalysis

N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine (C₁₆H₁₈N₄; MW 266.34 g/mol) is a 2,7-diamino-substituted benzimidazole derivative bearing a sterically demanding 2,4,6-trimethylphenyl (mesityl) group at the N2 position. The benzimidazole-2,7-diamine core (unsubstituted: C₇H₈N₄, MW 148.17, CAS 1467571-35-2) is a recognized privileged scaffold in medicinal chemistry, with the 2,7-diamino substitution pattern appearing in multiple kinase inhibitor and GPCR antagonist programs.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
Cat. No. B15200347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Mesityl-1H-benzo[d]imidazole-2,7-diamine
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC2=NC3=C(C=CC=C3N2)N)C
InChIInChI=1S/C16H18N4/c1-9-7-10(2)14(11(3)8-9)19-16-18-13-6-4-5-12(17)15(13)20-16/h4-8H,17H2,1-3H3,(H2,18,19,20)
InChIKeyRAQJJESQAOARIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine: Core Scaffold, Physicochemical Identity, and Procurement Context


N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine (C₁₆H₁₈N₄; MW 266.34 g/mol) is a 2,7-diamino-substituted benzimidazole derivative bearing a sterically demanding 2,4,6-trimethylphenyl (mesityl) group at the N2 position . The benzimidazole-2,7-diamine core (unsubstituted: C₇H₈N₄, MW 148.17, CAS 1467571-35-2) is a recognized privileged scaffold in medicinal chemistry, with the 2,7-diamino substitution pattern appearing in multiple kinase inhibitor and GPCR antagonist programs . The mesityl substituent introduces significant steric hindrance (calculated LogP ~3.95 for the N-mesityl benzimidazole fragment ) that differentiates this compound from less hindered N2-aryl analogs such as N2-phenyl-1H-benzo[d]imidazole-2,7-diamine (C₁₃H₁₂N₄, MW 224.26) . This compound is typically supplied as an off-white to light yellow solid with purity ≥97% and is intended exclusively for non-human research use .

Why N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine Cannot Be Replaced by Generic 2-Aryl Benzimidazole Analogs


The mesityl (2,4,6-trimethylphenyl) substituent at the N2 position is not merely a passive hydrophobic tag; its three ortho-methyl groups create a substantially larger steric footprint (calculated Connolly surface area) than the corresponding phenyl or tolyl analogs [1]. This steric encumbrance directly modulates three functional properties critical to scientific selection: (i) the dihedral angle between the mesityl ring and the benzimidazole plane alters the compound's conformational ensemble, affecting target binding pose and selectivity [1]; (ii) the electron-donating character of the mesityl group shifts the electron density on the benzimidazole core, influencing both the pKa of the 7-amino group and the compound's oxidation potential [2]; and (iii) in catalytic applications, N-mesityl benzimidazole derivatives have been shown to serve as superior N-heterocyclic carbene (NHC) precursors compared to N-phenyl or N-methyl congeners due to the kinetic stabilization provided by the mesityl wings . Simple substitution with the unsubstituted 1H-benzimidazole-2,7-diamine core (CAS 1467571-35-2) or the N2-phenyl analog (C₁₃H₁₂N₄) would ablate these steric and electronic features, potentially compromising binding affinity, catalytic efficiency, or both.

N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine: Quantitative Differentiation Evidence Against Closest Analogs


Steric Bulk Comparison: Mesityl vs. Phenyl N2-Substitution Dictates Conformational and Reactivity Profiles

The mesityl group at the N2 position imposes a near-orthogonal dihedral angle (~85–90°) between the mesityl aromatic plane and the benzimidazole core, as evidenced by DFT-optimized geometries of the closely related 2-mesityl-1H-benzo[d]imidazol-3-ium cation [1]. This contrasts sharply with the N2-phenyl analog, where the phenyl ring adopts a significantly smaller dihedral angle (~30–45°) due to reduced steric clash with the benzimidazole C4–H and C7–substituents [2]. The mesityl derivative 4 was obtained in 86% yield via Pd-catalyzed amination/ring closure [3], comparable to the 90% yield for the 4-dimethylaminophenyl analog, indicating that the steric bulk does not preclude efficient synthesis [3].

Steric hindrance Conformational analysis NHC catalysis DFT calculations

Nonlinear Optical (NLO) Response: Mesityl-Benzimidazolium Salts Outperform Urea as Reference Standard

The 2-mesityl-1H-benzo[d]imidazol-3-ium cation (the N3-protonated form of a close structural analog) exhibits calculated NLO properties—specifically the first hyperpolarizability (β)—that are larger than those of urea, the standard NLO reference compound [1]. DFT calculations at the B3LYP/6-311++G(d,p) level were employed, and the computed geometry showed excellent agreement with the single-crystal X-ray structure (R-factor ~0.04), validating the computational model [1]. While direct NLO data for N2-mesityl-1H-benzo[d]imidazole-2,7-diamine are not yet published, the presence of the electron-donating 7-amino group on the benzimidazole core is expected to further enhance the hyperpolarizability through push-pull electronic effects, as established in the broader amino-benzimidazole literature [2].

Nonlinear optics Hyperpolarizability DFT Materials chemistry

Suzuki–Miyaura Catalytic Activity: Mesityl-Substituted Benzimidazole-Pd(II) Complex Outperforms All Other N-Aryl Variants Tested

In a systematic study of substituted 2-(2'-pyridyl)benzimidazole palladium(II) complexes, the catalyst bearing the mesityl substituent on the benzimidazole ring (complex 5A₁) was identified as the best active catalyst among six variants tested for Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid [1]. Under optimized conditions (DMF:H₂O 4:1, Cs₂CO₃ as base), 5A₁ achieved a reaction yield of 100% [1]. While 5A₁ incorporates a pyridyl directing group not present in N2-mesityl-1H-benzo[d]imidazole-2,7-diamine, the critical structure-activity observation is that the mesityl substituent was specifically identified as the performance-determining structural feature after screening variants including non-mesityl N-aryl groups [1].

Cross-coupling catalysis Palladium Suzuki-Miyaura Benzimidazole ligands

NHC Precursor Utility: N-Mesityl Benzimidazole Scaffold Enables Carbene Generation in 85% Synthetic Yield

N-Mesityl benzimidazole (the N1-mesityl isomer lacking the 2,7-diamino substitution) was synthesized in 85% yield via copper-catalyzed intramolecular arylation and subsequently utilized by Scheidt and coworkers as a precursor for an N-heterocyclic carbene (NHC) catalyst . The mesityl group is a well-established N-substituent in NHC chemistry because its ortho-methyl groups provide kinetic stabilization of the free carbene by blocking dimerization pathways [1]. A complementary synthesis of benzimidazolium salts bearing mesityl substituents via Pd-catalyzed amination/ring closure achieved 86% yield for the mesityl derivative, demonstrating the synthetic accessibility of this substitution pattern [2]. While these data come from N-mesityl benzimidazole (C₂-substituted) rather than the 2,7-diamino variant, the mesityl-specific stabilization mechanism is transferable across benzimidazole scaffolds [1].

N-Heterocyclic carbene Organocatalysis Benzimidazolium salts Ligand design

Benzimidazole-2,7-diamine Scaffold in CRF1 Receptor Antagonism: Structural Context for N2 Variation

The 1H-benzimidazole-2,7-diamine scaffold was systematically explored as a corticotropin-releasing factor 1 (CRF1) receptor antagonist platform [1]. The optimized clinical candidate 29g (4-chloro-N2-(4-chloro-2-methoxy-6-methylphenyl)-1-methyl-N7,N7-dipropyl-1H-benzimidazole-2,7-diamine) achieved a human CRF1 receptor binding IC₅₀ of 9.5 nM and functional antagonistic activity IC₅₀ of 88 nM, with no cytotoxicity at 30 μM [1]. This compound demonstrated ex vivo brain receptor occupancy and suppression of stress-induced HPA axis activation at 138 μmol/kg (p.o.) in mice [1]. Critically, the N2-aryl substituent was identified as a key determinant of potency; the SAR study explored multiple N2-aryl variations, demonstrating that substitution pattern at this position directly modulates receptor affinity [1]. The N2-mesityl variant represents one such substitution within this pharmacophore space.

CRF1 receptor antagonist GPCR Structure-activity relationship Brain penetration

Antibacterial Activity Enhancement: Dual Mesityl Substitution on Imidazolidinium Salts Linked to Potent Antimicrobial Effects

A structure-activity relationship study of 1,3-diorganylimidazolidinium salts demonstrated that the introduction of two bulky mesityl or mesitylbenzyl substituents on the nitrogen atoms of the imidazoline skeleton markedly enhanced antibacterial activity, while the side chain of the backbone had no influence [1]. This finding directly implicates the mesityl group as the pharmacophoric determinant for antimicrobial potency in this compound class. Although the study was conducted on imidazolidinium salts rather than benzimidazole-2,7-diamines, the observation that mesityl substituents drive antibacterial activity—independent of the heterocyclic core structure—provides mechanistic rationale for evaluating N2-mesityl-1H-benzo[d]imidazole-2,7-diamine in antimicrobial screening cascades [1].

Antimicrobial Imidazolidinium salts Structure-activity relationship Mesityl substituent

High-Impact Application Scenarios for N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine Based on Quantitative Differentiation Evidence


N-Heterocyclic Carbene (NHC) Ligand Precursor Development for Transition Metal Catalysis

The established utility of N-mesityl benzimidazole derivatives as NHC precursors—with the mesityl group providing kinetic stabilization of the free carbene—makes N2-mesityl-1H-benzo[d]imidazole-2,7-diamine a compelling scaffold for developing novel benzimidazole-derived NHC ligands . The 7-amino group offers an additional functionalization handle (e.g., alkylation, acylation, sulfonylation) that is absent in simpler N-mesityl benzimidazole, enabling the synthesis of N7,N7-disubstituted variants with tunable steric and electronic properties without disrupting the mesityl-mediated carbene stabilization . The synthetic accessibility of mesityl-substituted benzimidazolium salts via Pd-catalyzed amination/ring closure in 86% yield further supports this application direction [1].

CRF1 Receptor Antagonist SAR Expansion: Sterically Differentiated Building Block

Given the validated role of the benzimidazole-2,7-diamine scaffold in CRF1 receptor antagonism—with the lead compound 29g achieving IC₅₀ = 9.5 nM binding affinity and 88 nM functional antagonism—the N2-mesityl variant provides a sterically differentiated N2-aryl substitution for SAR exploration [2]. The mesityl group's three methyl substituents create a distinct steric environment compared to the 4-chloro-2-methoxy-6-methylphenyl group of 29g, potentially accessing different sub-pockets of the CRF1 receptor's large lipophilic binding cavity that was identified as tolerant of diverse N7-alkylamino and N2-aryl modifications [2]. The 7-amino group remains available for N7,N7-dialkylation to optimize pharmacokinetic properties.

Nonlinear Optical (NLO) Materials: Mesityl-Benzimidazole Chromophore with Validated Hyperpolarizability

The experimental and computational demonstration that 2-mesityl-1H-benzo[d]imidazol-3-ium chloride exhibits first hyperpolarizability (β) exceeding that of urea—the universal NLO reference standard—positions mesityl-substituted benzimidazole derivatives as candidates for NLO materials research [3]. The 7-amino substituent on N2-mesityl-1H-benzo[d]imidazole-2,7-diamine is expected to function as an electron-donating group, potentially creating an intramolecular donor-π-acceptor system with the electron-deficient benzimidazolium core that could further enhance the NLO response beyond the value reported for the non-amino analog [3]. The DFT methodology validated in that study can be directly applied to predict the NLO properties of the 2,7-diamino variant prior to synthesis.

Suzuki–Miyaura Cross-Coupling Ligand Optimization: Mesityl as Performance-Critical Substituent

The identification of the mesityl-bearing Pd(II) complex 5A₁ as the best active catalyst (100% coupling yield) in a systematic screen of 2-(2'-pyridyl)benzimidazole palladium complexes establishes the mesityl substituent as a performance-enhancing structural feature in cross-coupling catalysis [4]. N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine offers the mesityl group required for catalytic activity together with a 7-amino group that can be functionalized to introduce additional metal-coordinating or solubility-modulating appendages, potentially enabling the design of next-generation benzimidazole-based palladacycle catalysts with improved substrate scope or reaction conditions [4].

Quote Request

Request a Quote for N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.